{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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Description
The compound “{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The indole ring plays a significant role in cell biology and has various biologically vital properties . This compound also contains a 1,2,4-triazole ring, which is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with an indole ring and a 1,2,4-triazole ring as key components . The indole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrrole ring . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .Future Directions
The future research directions for “{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” and similar compounds could involve exploring their potential biological activities and therapeutic applications . The development of novel synthesis methods could also be a focus of future research .
properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-18-13(16-17-14(18)21-8-12(19)20)10-7-15-11-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEJWPQKLSCVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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